molecular formula C10H11N3O B8689877 4-Azidobutyrophenone CAS No. 69573-41-7

4-Azidobutyrophenone

Cat. No. B8689877
CAS RN: 69573-41-7
M. Wt: 189.21 g/mol
InChI Key: ANHVCCDCYXVHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidobutyrophenone is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Azidobutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azidobutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

69573-41-7

Product Name

4-Azidobutyrophenone

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-azido-1-phenylbutan-1-one

InChI

InChI=1S/C10H11N3O/c11-13-12-8-4-7-10(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

ANHVCCDCYXVHNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-1-phenylbutan-1-one (26.4 mL, 164 mmol) in DMSO (200 mL) was added sodium azide (12.8 g, 197 mmol). The solution was warmed to 55° C. and stirred for 16 hours. The cooled mixture was then treated with water (600 mL) and extracted with ether (3×200 mL). The combined organics were washed with water (8×100 mL) and brine (100 mL) then dried over MgSO4 and concentrated to provide the product as an orange oil (30.7 g, 99%).
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

4-Chlorobutyrophenone (300.0 mg, 1.64 mmol) was dissolved in N,N-dimethylformamide (20 ml) at room tempaerature and then added to sodium azide (1.07 g, 16.42 mmol) at the same temperature, and thereafter stirred at 100° C. for 24 hours. The reaction solution was added to a saturated aqueous sodium hydrogencarbonate solution and then extracted by ethyl acetate, to obtain an organic layer. The extracted organic layer was washed with water and brine sequentially, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resultant saubstance was purified by silica gel column chromatography (n-hexane/ethyl acetate=5/1), whereby the target compound was obtained as a colorless oil (285.5 mg, 91.9%)
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
91.9%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.